Chloroxynil

Catalog No.
S591978
CAS No.
1891-95-8
M.F
C7H3Cl2NO
M. Wt
188.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroxynil

CAS Number

1891-95-8

Product Name

Chloroxynil

IUPAC Name

3,5-dichloro-4-hydroxybenzonitrile

Molecular Formula

C7H3Cl2NO

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H

InChI Key

YRSSHOVRSMQULE-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,5-dichloro-4-hydroxybenzonitrile, chloroxynil

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C#N

The exact mass of the compound Chloroxynil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a halogenated phenolic benzonitrile that serves as a highly specialized chemical building block and biochemical substrate. While historically recognized as a selective post-emergent herbicide, its contemporary procurement value is driven by its utility in pharmaceutical synthesis and enzymatic characterization [1]. Structurally distinct from its heavier halogen analogs, bromoxynil and ioxynil, chloroxynil features a specific electronegativity and steric profile imparted by its 3,5-dichloro substitutions [2]. These properties make it an essential precursor for synthesizing sterically constrained active pharmaceutical ingredients (APIs) and a critical benchmark substrate for evaluating the kinetics of nitrilase enzymes in biocatalytic and bioremediation workflows [3].

Substituting chloroxynil with its closest in-class analogs, bromoxynil or ioxynil, fundamentally alters both reaction kinetics and downstream product viability. In biocatalytic assays involving nitrilase enzymes, the specific halogen substitution dictates both substrate affinity and maximal turnover rates; replacing chlorine with bromine or iodine drastically lowers the reaction velocity while increasing binding affinity [1]. In pharmaceutical manufacturing, substituting chloroxynil with heavier halogenated analogs during the synthesis of enterovirus capsid-binding inhibitors alters the steric bulk and lipophilicity of the resulting API, compromising target binding [2]. Furthermore, in environmental toxicology modeling, the microbial degradation metabolites of chloroxynil exhibit a unique cytotoxicity profile on mammalian cell lines that cannot be replicated by the metabolites of bromoxynil or ioxynil [3].

Maximal Reaction Velocity (Vmax) in Nitrilase Biocatalysis

In enzymatic assays evaluating the activity of oxy gene product nitrilase, chloroxynil demonstrates the highest maximal reaction velocity among halogenated 4-hydroxybenzonitriles. Specifically, chloroxynil achieves a reaction velocity of 18.0 µmol/min/mg, significantly outperforming bromoxynil (15.0 µmol/min/mg) and ioxynil (12.0 µmol/min/mg) [1].

Evidence DimensionEnzymatic reaction velocity (Vmax)
Target Compound Data18.0 µmol/min/mg
Comparator Or BaselineBromoxynil (15.0 µmol/min/mg) and Ioxynil (12.0 µmol/min/mg)
Quantified Difference20% higher velocity than bromoxynil and 50% higher than ioxynil
ConditionsNitrilase protein assay at optimal pH 9.2

Chloroxynil is the optimal substrate choice for maximizing enzymatic turnover rates in high-throughput nitrilase screening and bioremediation modeling.

Substrate Binding Affinity (Km) for Enzymatic Assays

While chloroxynil offers the highest reaction velocity, it exhibits a distinct substrate binding affinity profile compared to its heavier analogs. The Km value for chloroxynil against nitrilase is 0.83 µM, indicating a lower binding affinity compared to bromoxynil (0.31 µM) and ioxynil (0.55 µM)[1].

Evidence DimensionMichaelis constant (Km)
Target Compound Data0.83 µM
Comparator Or BaselineBromoxynil (0.31 µM) and Ioxynil (0.55 µM)
Quantified Difference2.67-fold higher Km (lower affinity) than bromoxynil
ConditionsNitrilase protein assay

Buyers must procure chloroxynil specifically when calibrating assays that require a lower-affinity, higher-turnover substrate profile to accurately model distinct enzyme-substrate interactions.

Cytotoxicity Profile of Microbial Degradation Metabolites

In environmental toxicology studies assessing the microbial degradation of benzonitrile herbicides, chloroxynil's primary metabolite (3,5-dichloro-4-hydroxybenzoic acid) exhibits a uniquely high cytotoxicity. At a concentration of 100 mg/L, the chloroxynil metabolite induced a 56% inhibitory index on Hep G2 cells after 48 hours, whereas the corresponding metabolites of bromoxynil and ioxynil showed less than 20% inhibition[1].

Evidence DimensionHep G2 cell growth inhibition (Inhibitory Index)
Target Compound Data56% inhibition (chloroxynil metabolite)
Comparator Or BaselineBromoxynil and ioxynil metabolites (<20% inhibition)
Quantified Difference>2.8-fold higher cytotoxicity for the chloroxynil-derived metabolite
ConditionsHep G2 mammalian cell line, 100 mg/L concentration, 48-hour exposure

Chloroxynil is strictly required for generating highly cytotoxic chlorinated benzoic acid metabolites in predictive toxicology and wastewater safety modeling.

Precursor Suitability in Antiviral API Synthesis

Chloroxynil serves as a critical synthetic precursor for the development of broad-spectrum enterovirus capsid-binding inhibitors. The alkylation of chloroxynil with 5-(5-bromopentyl)-3-methylisoxazole successfully yields the necessary nitrile intermediate at a 48% yield, which is subsequently converted into the 2-methyltetrazole analogue of WIN-54954 [1].

Evidence DimensionSynthesis yield of nitrile intermediate
Target Compound Data48% yield
Comparator Or BaselineUnsubstituted phenolic precursors (Class-level inference)
Quantified DifferenceEnables specific 3,5-dichloro substitution required for target API binding
ConditionsAlkylation with 5-(5-bromopentyl)-3-methylisoxazole in DMF

Procurement of chloroxynil is essential for pharmaceutical manufacturers requiring the exact 3,5-dichloro steric profile to synthesize viable WIN-54954 antiviral analogs.

Calibration of Nitrilase Biocatalytic Assays

Due to its exceptionally high maximal reaction velocity (18.0 µmol/min/mg) compared to bromoxynil and ioxynil, chloroxynil is the preferred substrate for calibrating high-throughput nitrilase activity assays. It allows researchers to establish upper-limit turnover benchmarks when engineering novel biocatalysts for industrial chemical processing or agricultural biotechnology [1].

Synthesis of Sterically Constrained Antiviral APIs

Chloroxynil is directly utilized as a starting material in the synthesis of enterovirus capsid-binding inhibitors, such as 2-methyltetrazole analogues of WIN-54954. Its specific 3,5-dichloro substitution pattern is retained throughout the synthesis, providing the exact steric bulk and lipophilicity required for the API to effectively bind to the viral capsid [2].

Environmental Toxicology and Metabolite Risk Modeling

Because the microbial degradation of chloroxynil yields 3,5-dichloro-4-hydroxybenzoic acid—a metabolite demonstrating significantly higher cytotoxicity (56% inhibition on Hep G2 cells) than those of its heavier halogen analogs—chloroxynil is an essential reference compound for ecotoxicology labs modeling the downstream risks of halogenated aromatic pollutants in wastewater and soil [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

186.9591691 Da

Monoisotopic Mass

186.9591691 Da

Heavy Atom Count

11

UNII

GI6X21WSVN

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.7%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1891-95-8

Wikipedia

Chloroxynil

Dates

Last modified: 08-15-2023

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